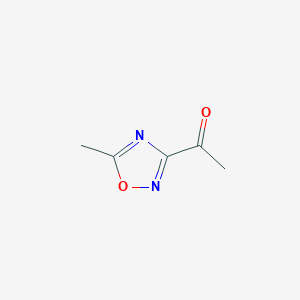

![molecular formula C13H12ClN3O3 B2508459 5-氯-4-[(甲氧基亚氨基)甲基]-1-苯基-1H-吡唑-3-羧酸甲酯 CAS No. 320423-31-2](/img/structure/B2508459.png)

5-氯-4-[(甲氧基亚氨基)甲基]-1-苯基-1H-吡唑-3-羧酸甲酯

描述

The compound of interest, methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate, is a derivative of the pyrazole class, which is known for its biological importance. Pyrazole derivatives have been extensively studied due to their diverse pharmacological activities. The papers provided focus on various pyrazole derivatives, their synthesis, molecular structure, and potential biological activities, which can offer insights into the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of various reagents such as hydrazines, diketones, or their equivalents. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, was achieved through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal, and phenylhydrazine, followed by basic hydrolysis . Similarly, other studies describe one-pot synthesis methods that involve the reaction of phenyl hydrazine with different reagents to yield the corresponding pyrazole carboxylates . These methods highlight the efficiency and versatility of synthesizing pyrazole derivatives, which could be applicable to the target compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction. For example, the crystal structure of a related compound was determined to belong to the orthorhombic system with specific cell parameters, and the packing was stabilized by π-stacking interactions . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including hydrogen bonding, which plays a significant role in their biological activity. For instance, hydrogen-bonded chains were observed in certain pyrazole compounds, which could influence their pharmacological properties . The reactivity of the pyrazole ring and its substituents is essential for the compound's potential as a biological agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their thermal stability, solubility, and electronic properties, can be studied using techniques like thermo gravimetric analysis and DFT calculations. The HOMO-LUMO energy levels, for example, provide information on the electronic transitions within the molecule, which are relevant for its chemical reactivity and potential biological interactions . These properties are critical for the development of pyrazole-based drugs and their formulation.

科学研究应用

合成和结构研究

区域选择性合成:5-氯-4-[(甲氧基亚氨基)甲基]-1-苯基-1H-吡唑-3-羧酸甲酯用于区域选择性合成工艺。Ashton 和 Doss (1993) 的一项研究探索了 3-烷基-1-芳基-1H-吡唑-5-羧酸甲酯的合成,证明了该化合物在实现选择性合成结果中的作用 (Ashton & Doss, 1993)。

晶体结构分析:Liu 等人 (2014) 对含有 2-(甲氧基亚氨基)乙酸甲酯部分的新型 1-芳基-3-氧代吡唑的合成和晶体结构进行了研究。这项研究包括单晶 X 射线衍射分析,有助于了解该化合物的结构性质 (Liu et al., 2014)。

分子结构和超分子组装:Cuartas 等人 (2017) 研究了由简单的吡唑前体还原而成的 3,4'-联吡唑的分子结构和超分子组装,有助于更深入地了解该化合物的分子相互作用 (Cuartas et al., 2017)。

生物和化学活性

杀菌活性:该化合物已被研究其杀菌特性。Liu 等人 (2014) 指出,某些衍生物对茄疫霉菌表现出中等的杀菌活性 (Liu et al., 2014)。

抗菌活性:Rai 等人 (2009) 合成了该化合物的衍生物并测试了它们的抗菌活性。他们发现对各种细菌菌株具有显著活性 (Rai et al., 2009)。

抗癌活性:Jin (2015) 探索了含有吡唑基团的新型噻唑并[3,2-a]嘧啶衍生物的合成,并测试了它们的抗癌活性,证明了该化合物在癌症研究中的潜力 (Jin, 2015)。

其他应用

缓蚀作用:Yadav 等人 (2015) 研究了吡唑衍生物(包括 5-氯-4-[(甲氧基亚氨基)甲基]-1-苯基-1H-吡唑-3-羧酸甲酯)在盐酸溶液中对低碳钢的缓蚀作用 (Yadav et al., 2015)。

密度泛函理论研究:Lv 等人 (2015) 对含有 1-芳基-3-氧代吡唑的肟醚衍生物进行了密度泛函理论研究,深入了解了该化合物化学的理论方面 (Lv et al., 2015)。

作用机制

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different disorders .

Mode of Action

Indole derivatives, which share a similar structure, are known to interact with their targets, leading to various changes in cellular processes . The interaction often involves the formation of covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body .

属性

IUPAC Name |

methyl 5-chloro-4-[(E)-methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3/c1-19-13(18)11-10(8-15-20-2)12(14)17(16-11)9-6-4-3-5-7-9/h3-8H,1-2H3/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIRKKYAMNVCAS-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1C=NOC)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=NN(C(=C1/C=N/OC)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801331404 | |

| Record name | methyl 5-chloro-4-[(E)-methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819502 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

320423-31-2 | |

| Record name | methyl 5-chloro-4-[(E)-methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

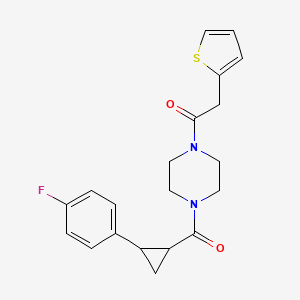

![2-(2-bromobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2508376.png)

![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

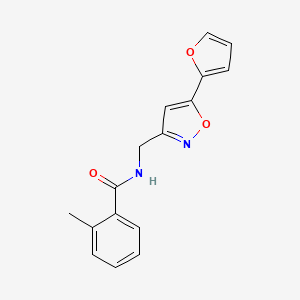

![N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2508379.png)

![N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2508381.png)

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2508383.png)

![5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2508384.png)

![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2508385.png)

![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508387.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethyl-5-phenylpyrazole-3-carboxamide](/img/structure/B2508390.png)

![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2508392.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2508393.png)